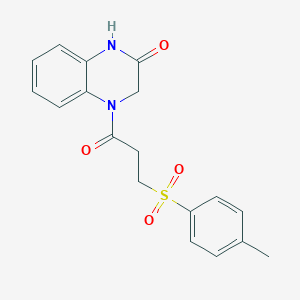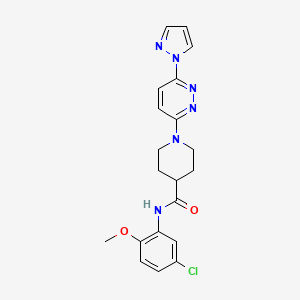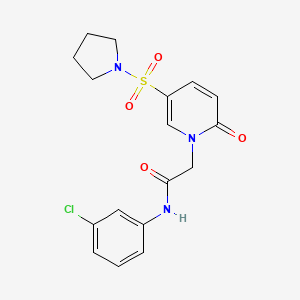
4-(3-tosylpropanoyl)-3,4-dihydroquinoxalin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-tosylpropanoyl)-3,4-dihydroquinoxalin-2(1H)-one, also known as TPAQ, is a synthetic compound that has shown potential in the field of medicinal chemistry. It belongs to the class of quinoxaline derivatives and has been studied for its various biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-(3-tosylpropanoyl)-3,4-dihydroquinoxalin-2(1H)-one and its derivatives have been extensively studied for their diverse applications in organic chemistry and material science. Research by Dobiáš et al. (2017) demonstrated a switchable, highly regioselective synthesis method for these compounds, highlighting their significance in pharmaceutical and physical applications. The study presented a methodology to achieve different regioisomers of 3,4-dihydroquinoxalin-2(1H)-ones, emphasizing the compounds' versatility in synthesis and potential for creating a wide range of derivatives with varied properties (Dobiáš, Ondruš, Addová, & Boháč, 2017).
Pharmaceutical Applications
In the realm of pharmaceutical research, Gupta et al. (2017) explored the iodine-catalyzed C-N bond formation to synthesize 3-aminoquinoxalinones under ambient conditions, offering a practical approach to accessing pharmaceutically active derivatives. This study opens pathways for developing new medicinal compounds utilizing the 3,4-dihydroquinoxalin-2(1H)-one scaffold, underlining its importance in drug discovery and development (Gupta, Deshmukh, & Jain, 2017).
Biological and Ecological Insights
The exploration of quinoxaline derivatives' biological and ecological roles has led to discoveries in natural herbicide models and the understanding of chemical defense mechanisms in plants. For example, the study on benzoxazinones, closely related to quinoxaline derivatives, by Macias et al. (2009) delves into their phytotoxic, antimicrobial, and antifeedant effects, highlighting the ecological significance of these compounds and their potential agricultural applications (Macias, Marín, Oliveros-Bastidas, & Molinillo, 2009).
Material Science Applications
Quinoxaline derivatives have also found applications in material science, particularly in the development of fluorescent materials and organic semiconductors. For instance, the work by Srivastava, Singh, and Mishra (2016) on 1,8-naphthalimide-based compounds, which share structural similarities with quinoxaline derivatives, showcases the potential of these compounds in creating materials with unique photophysical properties. Their study on aggregation-enhanced emission and solid-state emission from these derivatives provides insights into the design of advanced materials for optical and electronic applications (Srivastava, Singh, & Mishra, 2016).
Eigenschaften
IUPAC Name |
4-[3-(4-methylphenyl)sulfonylpropanoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-13-6-8-14(9-7-13)25(23,24)11-10-18(22)20-12-17(21)19-15-4-2-3-5-16(15)20/h2-9H,10-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQQOGIDBHXJKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-tosylpropanoyl)-3,4-dihydroquinoxalin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,2R)-rel-2-(hydroxymethyl)cyclobutyl]methyl acetate](/img/structure/B3009436.png)
![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3009437.png)
![1-(4-Chlorophenyl)-3-[2-(methylsulfanyl)pyrimidin-4-yl]-1,4-dihydropyridazin-4-one](/img/structure/B3009443.png)



![6-Methyl-2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B3009449.png)




![[4-(3-Fluoropyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B3009456.png)
![4-(4-Chlorophenoxy)-2-[(2,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B3009457.png)